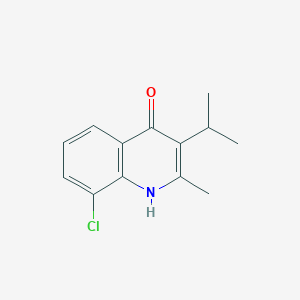

8-Chloro-3-isopropyl-2-methylquinolin-4-ol

Description

The Ubiquitous Quinoline (B57606) Scaffold in Scientific Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in both medicinal chemistry and organic synthesis. acs.orgnih.gov Its rigid, aromatic framework serves as a versatile building block for a vast array of biologically active molecules. nih.gov In medicinal chemistry, quinoline derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govacs.org The functionalization of the quinoline core at various positions allows for the fine-tuning of a compound's physicochemical properties and biological targets, making it a privileged scaffold in drug discovery. nih.gov

From an organic synthesis perspective, the development of novel methods to construct and modify the quinoline ring remains an active area of research. mdpi.com Classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been complemented by modern, more efficient catalytic methods. tandfonline.com This continuous innovation enables chemists to create complex molecular architectures for diverse applications, from pharmaceuticals to materials science. researchgate.net

Quinolin-4-ol Derivatives: A Privileged Pharmacophore

Within the broader quinoline family, the quinolin-4-ol moiety is recognized as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets. This characteristic makes quinolin-4-ol derivatives particularly attractive for the development of new therapeutic agents. ontosight.ai The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Compounds featuring the quinolin-4-ol core have demonstrated a range of biological effects, including potential applications in treating infectious diseases and managing inflammation. ontosight.ai The specific substitutions on the quinoline ring system can significantly influence the compound's solubility, stability, and biological activity, making the exploration of novel derivatives a key strategy in drug development.

Research Gaps and Future Avenues for Investigation

The absence of data on 8-Chloro-3-isopropyl-2-methylquinolin-4-ol represents a significant research gap. The structural features of the molecule—an electron-withdrawing chlorine at position 8, and alkyl groups at positions 2 and 3—suggest that it could possess interesting biological properties. For instance, quinoline derivatives are actively being explored as potential fungicides in agriculture. acs.org

Future research efforts could be directed towards the following areas:

Synthesis and Characterization: The development and optimization of a synthetic route to produce this compound in sufficient quantities for further study would be the foundational first step.

Biological Screening: A broad-based biological screening of the compound could uncover potential activities. Based on the known properties of similar quinoline derivatives, this could include assays for:

Antifungal activity against agriculturally relevant pathogens. acs.orgacs.org

Antibacterial activity against various bacterial strains.

Anticancer activity against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis of analogues with modifications to the chloro, isopropyl, and methyl groups could help to establish a structure-activity relationship, guiding the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14ClNO |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |

InChI |

InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) |

InChI Key |

GRDXWNNKHXLSPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Scaffolds

Chemical Transformations of the Quinoline-4-ol Nucleus

The reactivity of the 8-Chloro-3-isopropyl-2-methylquinolin-4-ol scaffold is dictated by its distinct functional groups. The quinolin-4-ol core exists in tautomeric equilibrium with its 4(1H)-quinolone form, which influences its reaction pathways. hmdb.cachemicalbook.com Strategic modifications can be performed at the C-4 hydroxyl group, the peripheral C-2 methyl, C-3 isopropyl, and C-8 chloro substituents, or through the introduction of new ring systems.

Modifications at the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position is a prime site for derivatization, allowing for the introduction of a variety of functional groups through several key reactions. These modifications can significantly alter the molecule's physicochemical properties.

O-Alkylation and O-Arylation: The nucleophilic character of the C-4 hydroxyl group (or its conjugate base) facilitates ether formation. Reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base (e.g., NaH, K₂CO₃) yields the corresponding 4-alkoxyquinolines. For instance, O-allylation of similar 4-hydroxy-2-methylquinolines has been successfully demonstrated. researchgate.net

O-Acylation: Esterification of the hydroxyl group can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction produces 4-acyloxyquinoline derivatives, which can serve as prodrugs or intermediates for further synthesis.

Conversion to 4-Chloroquinoline: A crucial transformation of the 4-hydroxyquinoline (B1666331) moiety is its conversion to a 4-chloro derivative. This is typically accomplished by treatment with dehydrating/chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net The resulting 4-chloro-8-chloro-3-isopropyl-2-methylquinoline is a highly valuable intermediate, as the C-4 chlorine atom is activated toward nucleophilic aromatic substitution, enabling the introduction of amines, thiols, and other nucleophiles.

| Reaction Type | Typical Reagents | Product Class | Significance |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4-Alkoxyquinoline | Introduces lipophilic groups, modifies solubility. |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Acyloxyquinoline | Creates ester derivatives, potential prodrugs. |

| Chlorination | POCl₃ or SOCl₂ | 4-Chloroquinoline | Key intermediate for nucleophilic substitution reactions. |

Functionalization at the C-2, C-3, and C-8 Positions

The substituents on the quinoline (B57606) core offer additional sites for functionalization, enabling the synthesis of a diverse library of derivatives.

C-2 Methyl Group: The methyl group at the C-2 position is activated by the adjacent nitrogen atom, making its protons acidic. This allows for condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) under basic conditions to form styryl or chalcone-like derivatives. nih.gov Furthermore, the methyl group can undergo radical halogenation (e.g., with N-bromosuccinimide) to produce a 2-(halomethyl)quinoline, a versatile electrophile for subsequent nucleophilic substitutions.

C-3 Isopropyl Group: Direct functionalization of the C-3 isopropyl group is challenging due to the high bond dissociation energy of its C-H bonds. Reactions on the quinoline scaffold typically favor other, more activated positions.

C-8 Chloro Group: The chlorine atom at the C-8 position is a key handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly effective for forming new carbon-carbon bonds at this position. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex, allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for scaffold elaboration. researchgate.netnih.gov Other valuable cross-coupling reactions include the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation). In recent years, direct C-H activation has emerged as an alternative strategy, with Rh(III)-catalyzed C(8)-H functionalization of quinoline N-oxides being a notable example. nih.gov

| Position | Reaction Type | Typical Reagents | Product Feature |

|---|---|---|---|

| C-2 Methyl | Condensation | Aromatic Aldehyde, Base | Styryl or chalcone (B49325) moiety |

| C-2 Methyl | Radical Halogenation | N-Bromosuccinimide (NBS) | 2-(Bromomethyl) group |

| C-8 Chloro | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 8-Aryl substitution |

| C-8 Chloro | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 8-Amino substitution |

Incorporation of Additional Heterocyclic Moieties onto the Quinoline Scaffold

Building upon the functionalization strategies described above, additional heterocyclic rings can be fused or appended to the this compound scaffold to create more complex molecular architectures.

One of the most direct methods is the palladium-catalyzed Suzuki-Miyaura coupling at the C-8 position using a heteroarylboronic acid (e.g., pyridine-3-boronic acid, thiophene-2-boronic acid). organic-chemistry.org This approach directly links the quinoline core to another heterocyclic system.

Alternatively, a multi-step sequence can be employed. For example, the C-2 methyl group can be converted into a carboxylic acid via oxidation. This acid can then be coupled with a heterocyclic amine (e.g., 2-aminothiazole) to form an amide linkage. Subsequent intramolecular cyclization could lead to a fused polycyclic system. Similarly, converting the C-4 hydroxyl group into a hydrazine (B178648) derivative provides a nucleophile that can react with diketones or other bifunctional electrophiles to construct pyrazole, pyridazine, or other heterocyclic rings. The synthesis of such quinoline-based hybrids is a common strategy in medicinal chemistry to combine the biological activities of different pharmacophores. mdpi.comresearchgate.net

Chiral Derivatization and Enantioseparation Methodologies

The parent compound, this compound, is achiral. However, chirality can be introduced through derivatization, leading to enantiomeric pairs with potentially distinct biological activities. Subsequent separation of these enantiomers is crucial for pharmacological studies.

A chiral center can be created by reacting a prochiral center on the molecule with a chiral reagent or under the influence of a chiral catalyst. For instance, condensation of the C-2 methyl group with a chiral, non-racemic aldehyde would yield a pair of diastereomeric allylic alcohols. Asymmetric synthesis methodologies, such as the use of chiral Ti(IV) complexes in Diels-Alder reactions to form tetrahydroquinolines, represent a sophisticated approach to generating enantiomerically enriched quinoline derivatives from the ground up. acs.orgnih.gov

Once a racemic or diastereomeric mixture of a chiral derivative is synthesized, enantioseparation can be achieved. The "indirect approach" is a common and effective method. This involves reacting the racemic mixture with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. Quinoline-based scaffolds themselves have been developed as CDRs for the separation of other classes of compounds, such as β-blockers, highlighting the utility of this molecular framework in chiral chemistry. researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, enhanced efficacy, dual-action mechanisms, or a better resistance profile compared to the individual components. The this compound core serves as an excellent starting point for creating such hybrids.

The synthetic strategies for creating these hybrids rely on the chemical transformations discussed previously. The C-8 chloro and C-4 hydroxyl groups are the most convenient handles for linking to other molecular scaffolds.

Linkage via the C-8 Position: The Suzuki-Miyaura coupling is an ideal method for linking the quinoline core to another aryl or heteroaryl-based pharmacophore. For example, coupling with a boronic acid derivative of a sulfonamide, nih.gov a triazole, researchgate.net or another bioactive heterocycle can generate a diverse range of C-C linked hybrids.

Linkage via the C-4 Position: The C-4 hydroxyl group can be used to form ether or ester linkages. For instance, a Williamson ether synthesis between the quinolin-4-ol and a halogenated derivative of another drug could create an ether-linked hybrid. This strategy has been used to create hybrids like perfluoroisopropyl quinoline carbonates. connectjournals.com

Linkage via a Spacer: In some cases, a flexible or rigid linker is introduced between the two pharmacophores. This can be achieved by first functionalizing one of the positions (e.g., converting the C-2 methyl to a 2-(bromomethyl) group) and then using this new reactive site to attach a linker, which is subsequently connected to the second pharmacophore. This approach was used in the synthesis of primaquine-chloroquine hybrids. nih.gov

| Hybridization Strategy | Linkage Position | Key Reaction | Example Hybrid Type |

|---|---|---|---|

| Direct C-C Bond Formation | C-8 | Suzuki-Miyaura Coupling | Quinoline-Sulfonamide nih.gov |

| Ether Linkage | C-4 | Williamson Ether Synthesis | Quinoline-Carbonate connectjournals.com |

| Amide Linkage | C-2 (via oxidation) | Amide Coupling | Quinoline-Peptide |

| Triazole Linkage (Click Chemistry) | C-8 (via azidation) | CuAAC | Quinoline-Triazole researchgate.net |

Structure Activity Relationship Sar Studies of 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Analogs

Investigating the Influence of the C-8 Chloro Substituent on Biological Activities

The introduction of halogen atoms, particularly chlorine, onto the quinoline (B57606) nucleus is a common strategy to modulate biological activity. The position and nature of the halogen can significantly impact the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Research on various quinoline-based compounds has consistently highlighted the importance of chloro substitution. For instance, in the realm of antimalarial agents, the 7-chloroquinoline (B30040) nucleus is a cornerstone for activity, as seen in chloroquine (B1663885). nih.gov Studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have also demonstrated that halogenation enhances antimicrobial potency. A quantitative structure-activity relationship (QSAR) study revealed that monochloro and dichloro derivatives of 8-HQ, such as 5-chloro-8-HQ and 5,7-dichloro-8-HQ, exhibit supreme antibacterial activity. researchgate.net Dihalogenated 8-HQ compounds were found to be particularly potent against Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values in the sub-micromolar range. researchgate.net

The C-8 position, being on the benzo-fused portion of the quinoline ring, influences the electronic environment of the entire heterocyclic system. A chloro group at this position acts as an electron-withdrawing group through induction, which can affect the pKa of the quinoline nitrogen and the C-4 hydroxyl group, potentially altering binding interactions with biological targets. Furthermore, the lipophilic nature of the chlorine atom can enhance membrane permeability, a critical factor for reaching intracellular targets. While direct SAR studies on 8-chloroquinolin-4-ol derivatives are limited in the provided literature, the collective evidence from related scaffolds suggests that the C-8 chloro substituent is a key determinant of biological activity, likely enhancing potency through a combination of electronic and lipophilic effects.

| Compound Class | Halogen Substitution | Observed Effect on Biological Activity | Reference |

| 4-Aminoquinolines | 7-Chloro | Essential for potent antimalarial activity against P. falciparum. | nih.gov |

| 8-Hydroxyquinolines | 5-Chloro & 5,7-Dichloro | Displayed "supreme" antibacterial activity. | researchgate.net |

| 8-Hydroxyquinolines | Dihalogenated (e.g., 5,7-diCl-8HQ) | Exerted high antimicrobial potency (MIC range 0.28-0.56 µM). | researchgate.net |

| 8-Hydroxyquinolines | 7-Bromo | Showed high antigrowth activity against Gram-negative bacteria. | researchgate.net |

Role of the C-3 Isopropyl and C-2 Methyl Groups in Pharmacological Modulations

Alkyl substituents at the C-2 and C-3 positions of the quinoline ring play a significant role in defining the steric and hydrophobic landscape of the molecule, which is crucial for its interaction with target proteins.

The C-2 methyl group is a common feature in many biologically active quinolines. Its presence can influence the molecule's metabolic stability and its orientation within a binding pocket. The functionalization of the C-2 methyl group is a synthetic route for creating diverse chemical libraries, indicating its importance as a point for molecular modification. researchgate.net In some anticancer derivatives, methyl substitution at C-5 of the quinoline ring resulted in more potent activity than C-6 substitution, underscoring the sensitivity of biological activity to the precise placement of alkyl groups. biointerfaceresearch.com

The C-3 isopropyl group introduces a bulkier, more lipophilic substituent. In a 3D-QSAR study on quinoline derivatives for antimalarial activity, it was found that a hydrophobic substituent at positions C-2 and C-3 could increase the inhibitory activity against Plasmodium falciparum. nih.gov The size and shape of these alkyl groups are critical; for example, the same study noted that if the hydrophobic substituent at C-3 is larger than three carbon atoms, it can lead to a decrease in activity, suggesting an optimal size for the binding site. nih.gov Conversely, another study on 8-hydroxyquinoline derivatives indicated that ethyl and isopropyl substituents on a phosphonate (B1237965) moiety had no major effects on cytotoxicity, suggesting the context of the substitution is paramount. nih.gov The isopropyl group at C-3 likely serves to optimize van der Waals interactions and hydrophobic contacts within a specific target's binding domain.

| Quinoline Position | Substituent | Influence on Biological Activity | Context/Target | Reference |

| C-2 / C-3 | Hydrophobic (e.g., Alkyl) | Can increase inhibitory activity. | Antimalarial (P. falciparum) | nih.gov |

| C-3 | Hydrophobic (> 3 carbons) | Can decrease inhibitory activity. | Antimalarial (P. falciparum) | nih.gov |

| C-5 | Methyl | More potent than C-6 methyl substitution. | Anticancer | biointerfaceresearch.com |

Impact of the C-4 Hydroxyl Group and its Chemical Modifications on Activity Profiles

The C-4 hydroxyl group of a quinolin-4-ol or its tautomeric form, quinolin-4-one, is a critical functional group that often governs the molecule's biological activity profile. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in enzyme active sites or receptors.

The essentiality of this hydroxyl group has been demonstrated in studies of related scaffolds. For 4-hydroxy-2-quinolinone derivatives, replacing the hydroxyl group with a methyl group resulted in a completely inactive compound, highlighting its crucial role in the observed activity. mdpi.com This suggests that the hydrogen-bonding capability or the specific electronic nature of the C-4 hydroxyl is indispensable for the molecular mechanism of action in that context.

Chemical modification of the C-4 hydroxyl group, for instance, through etherification or esterification, can dramatically alter the compound's properties. In the development of inhibitors for the Staphylococcus aureus NorA efflux pump, a key structural feature for potent activity was an alkylamino chain linked to the oxygen at C-4 (a C-4 ether linkage). nih.govresearchgate.net This modification replaces the hydrogen-bonding donor capability with a bulkier, potentially basic side chain, which can explore different binding interactions and improve pharmacokinetic properties. Such modifications transform the molecule's polarity, lipophilicity, and steric profile, leading to a different or enhanced activity spectrum. Therefore, the C-4 position is a key hotspot for modification to modulate the pharmacological effects of quinoline derivatives.

| Scaffold | C-4 Group | Modification | Impact on Activity | Reference |

| 4-Hydroxy-2-quinolinone | -OH | Replacement with -CH₃ | Resulted in a "totally inactive compound". | mdpi.com |

| Quinolin-4-yloxy | -OH | Conversion to -O-alkylamino chain | Identified as an important feature for NorA inhibition. | nih.govresearchgate.net |

Conformational Analysis and Molecular Features Critical for SAR

The three-dimensional arrangement of substituents on the quinoline scaffold is a determining factor for biological activity. Conformational analysis helps to understand the spatial orientation of functional groups and their ability to fit into a biological target's binding site. The quinoline ring system itself is largely planar, but the attached substituents can adopt various conformations.

The rotational freedom of side chains, such as the C-3 isopropyl group, and their preferred dihedral angles relative to the quinoline plane can influence receptor affinity. Studies on related molecules provide insights into these structural aspects. For example, in a crystal structure analysis of a 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate, the dihedral angle between the quinoline ring and the carboxylate group was found to be 22.2°. nih.gov This kind of specific orientation, dictated by intramolecular forces, is crucial for optimal binding.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Chloro-3-isopropyl-2-methylquinolin-4-ol Derivatives

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the connection between the chemical structure of a series of compounds and their biological activities. ijprajournal.comnih.gov These in silico approaches are used to predict the activity of novel compounds and to guide the rational design of more potent analogs. researchgate.netnih.gov

Numerous QSAR studies have been performed on quinoline derivatives, identifying key molecular descriptors that correlate with various biological activities. researchgate.netnih.govresearchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

2D-QSAR: In a 2D-QSAR study on quinoline derivatives as antimalarials, descriptors such as AlogP (a measure of hydrophobicity), the number of chlorine atoms (nCl), and the number of hydrogen bond donors (nHBDon) were found to be significant in the predictive model. nih.gov This aligns with the observed importance of the chloro and hydroxyl groups in the SAR of quinoline analogs.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the favorable and unfavorable steric and electronic regions around the molecular scaffold. For pyrimido-isoquinolin-quinone derivatives, CoMFA and CoMSIA models revealed that short, bulky, electron-rich groups with hydrogen bond acceptor capability on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com Such models could predict that the C-8 chloro group and C-4 hydroxyl group in this compound are likely key contributors to its activity profile.

These computational models provide a quantitative framework for understanding the SAR data discussed in the previous sections. By correlating physical and chemical properties with biological activity, QSAR can guide the synthesis of new derivatives with improved potency and selectivity. mdpi.com

| QSAR Study Focus | Model Type | Key Descriptors/Findings | Reference |

| Antimalarial Quinolines | 2D-QSAR | AlogP (hydrophobicity), nCl (number of chlorines), nHBDon (H-bond donors) were important. | nih.gov |

| Antimicrobial Quinazolines | 2D-QSAR | Topological & 2-D matrix parameters (e.g., Chi_X, J_X) were correlated with activity. | ijprajournal.com |

| Anticancer Triazoles | 3D-QSAR (kNN-MFA) | Identified specific steric and electrostatic fields that contribute to activity. | nih.gov |

| Antibacterial Pyrimido-Isoquinolin-Quinones | 3D-QSAR (CoMFA/CoMSIA) | Favorable features: short, bulky, electron-rich groups with H-bond acceptor capability. | mdpi.com |

| PDE4B Inhibitor Quinolines | 3D-QSAR | A 5-point pharmacophore model was developed with high predictive ability (q² = 0.91). | researchgate.net |

Computational and Theoretical Investigations of 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol, molecular docking studies are instrumental in identifying potential biological targets and elucidating its mechanism of action.

Researchers can utilize software to dock this quinolinol derivative into the active sites of various proteins, such as bacterial DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics. researchgate.net The docking process involves predicting the binding affinity and the specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand (this compound) and the protein's amino acid residues. A study on novel 8-chloro-quinolones employed molecular docking to predict the conformation of the ligands and their target receptor proteins to form a stable complex, which is indicative of potential biological activity. researchgate.net

Table 1: Example of Molecular Docking Parameters for a Quinolone Derivative

| Parameter | Value |

| Target Protein | Staphylococcus aureus DNA gyrase |

| Docking Score | -8.5 kcal/mol |

| Interacting Residues | Asp83, Gly77, Ser84 |

| Types of Interactions | Hydrogen bond, Hydrophobic |

This is a representative table based on typical docking studies of quinolone compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. mdpi.com For this compound, these calculations can provide a wealth of information about its molecular orbitals, charge distribution, and reactivity descriptors.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive. Furthermore, the distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com Studies on similar chloro-quinoline derivatives have utilized DFT to analyze their electronic properties and correlate them with their observed biological activities. ijcce.ac.ir

Table 2: Calculated Electronic Properties for a Representative Chloro-Quinolinone

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

These values are illustrative and based on DFT calculations for similar quinolinone structures. mdpi.comijcce.ac.ir

Conformational Landscape Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying its stable conformers and their relative energies. This is typically achieved through computational methods that systematically rotate the molecule's single bonds to explore its conformational space.

Once potential conformers are identified, energy minimization calculations are performed to find the most stable, low-energy structure. researchgate.net This optimized geometry is crucial for subsequent molecular docking and quantum chemical calculations, as it represents the most likely conformation of the molecule in a biological system. The analysis of the conformational landscape can reveal the flexibility of the molecule and how it might adapt its shape to fit into a protein's binding site.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry can be employed to investigate the potential chemical reactions that this compound might undergo. This includes studying its synthesis, degradation pathways, and metabolic transformations. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction mechanism.

For instance, theoretical studies could elucidate the mechanism of the Gould-Jacobs reaction, a common method for synthesizing quinolones. researchgate.net This would involve modeling the reactants, intermediates, and products and calculating the energies associated with each step of the reaction pathway. Such insights are valuable for optimizing reaction conditions and predicting potential byproducts.

In Silico Predictions of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For this compound, various computational models can be used to estimate its pharmacokinetic and pharmacodynamic profiles.

These predictions often rely on Lipinski's Rule of Five, which assesses the druglikeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Other in silico tools can predict properties such as aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov Toxicity predictions, such as the AMES test for mutagenicity and cardiotoxicity (hERG inhibition), can also be performed computationally. researchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. researchgate.netresearchgate.net

Table 3: Predicted ADME Properties for a Quinolone-like Molecule

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Bioavailability Score | 0.55 |

| GI Absorption | High |

This table presents typical in silico ADME predictions for a druglike molecule based on established models. researchgate.net

Biological Activity Research of 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol and Its Analogs in Vitro Studies

Antimicrobial Activity Profile

Quinoline (B57606) derivatives, particularly those with halogen substitutions, have shown considerable promise as antimicrobial agents. researchgate.netscienceopen.com The presence of a chlorine atom at the C-8 position, as seen in the subject compound, has been noted in several studies to contribute significantly to the biological activity of the quinoline core.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Analogs of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol have been evaluated for their in vitro antibacterial efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Research has consistently shown that chloro-substituted quinolines possess notable antibacterial properties. scienceopen.comresearchgate.net

Studies on various 8-chloroquinolone derivatives demonstrated potent antibacterial activities against both bacterial types. researchgate.netnih.gov For instance, one study highlighted a novel 8-chloroquinolone, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibited extremely potent activity against Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria. nih.gov In some cases, the potency of these analogs significantly exceeded that of established antibiotics like trovafloxacin (B114552) against clinical isolates. nih.gov

Generally, quinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative strains. scienceopen.comnih.gov This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, limiting the entry of bioactive compounds. nih.gov The specific nature and position of substituents on the quinoline ring are crucial in determining the spectrum and potency of antibacterial action. scienceopen.com For example, 5-chloro-quinoline-8-ol derivatives have also been reported to possess moderate activity against Gram-negative bacteria. semanticscholar.org

| Compound Class | Bacterial Strain (Type) | Observed Activity | Reference |

|---|---|---|---|

| 8-Chloroquinolone Analog | Streptococcus pneumoniae (Gram-Positive) | Potent antibacterial activity, 30x more potent than trovafloxacin. | nih.gov |

| 8-Chloroquinolone Analog | Methicillin-Resistant Staphylococcus aureus (MRSA) (Gram-Positive) | Potent antibacterial activity, 128x more potent than trovafloxacin. | nih.gov |

| 8-chloro-10-phenyl-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione | Staphylococcus aureus (Gram-Positive) | Selective activity noted. | researchgate.net |

| 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid | Escherichia coli (Gram-Negative) | Selective activity noted. | researchgate.net |

| 2-Chloroquinoline Derivatives | Various Bacteria | Compound 21 showed potent activity with MIC of 12.5 µg/ml. | researchgate.net |

Antifungal Efficacy in vitro

The quinoline nucleus is a foundational structure for many compounds exhibiting antifungal properties. nih.govresearchgate.net In vitro studies have confirmed that 8-hydroxyquinoline (B1678124) derivatives, including chlorinated analogs, are effective against a range of fungal pathogens. nih.govnih.govmdpi.com

Research has demonstrated that certain quinoline derivatives exhibit antifungal activity comparable to or even higher than standard antifungal drugs like fluconazole. nih.gov The efficacy of these compounds has been tested against various fungi, including Candida species, which are common opportunistic pathogens, and dermatophytes, which cause infections of the skin, hair, and nails. nih.gov

For example, a series of fluorinated quinoline analogs showed good activity against the plant pathogenic fungus Sclerotinia sclerotiorum. nih.gov Another study found that 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) was effective at inhibiting the growth of fungi responsible for esca, a grapevine disease. mdpi.com The structural modifications on the quinoline ring, including halogenation, play a vital role in modulating the antifungal potency. eurekaselect.com

| Compound/Analog Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Candida spp. | Activity comparable to or higher than fluconazole. | nih.gov |

| Quinoline Derivative (Compound 5) | Dermatophyte strains | Selective and potent anti-dermatophytic action (GM = 19.14 µg ml−1). | nih.gov |

| Quinoline Derivative (Compound 2 and 3) | Candida spp. | Selective anti-Candida action (GM = 50 and 47.19 µg ml−1). | nih.gov |

| Fluorinated Quinoline Analog (Compound 2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | Good activity (>80% inhibition) at 50 µg/mL. | nih.gov |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | P. chlamydospora and P. aleophilum | Effective inhibition of fungal growth. | mdpi.com |

Mechanistic Investigations of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For quinoline derivatives, research into their mechanisms is ongoing. While specific studies on the inhibition of bacterial proteins like LptA or Topoisomerase IV by this compound are not detailed in the provided search results, broader mechanistic insights for related compounds have been reported.

An X-ray crystallographic study of a potent 8-chloroquinolone antibacterial agent revealed that its high efficacy is linked to a highly strained and distorted conformation. nih.gov This specific three-dimensional structure, induced by steric hindrance from the C-8 chlorine atom, is suggested to be a key factor for its potent antibacterial activity. nih.gov

In the context of antifungal action, preliminary studies on a quinoline derivative, Ac12, indicated that its mechanism might involve causing abnormal morphology of the fungal cell membrane. acs.org This damage leads to an increase in membrane permeability and the subsequent release of cellular contents, ultimately resulting in fungal cell death. acs.org Another study suggested that the antifungal action of clioquinol (B1669181) against Candida spp. and dermatophytes is primarily due to damage to the cell wall. mdpi.com

Anticancer and Antiproliferative Potentials in Cell Line Models

Beyond their antimicrobial effects, quinoline derivatives have been extensively investigated for their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated the antiproliferative capabilities of this class of compounds.

Assessment against Diverse Human Cancer Cell Lines

Analogs of this compound have been assessed for their cytotoxic effects against a panel of human cancer cell lines, showing promising results. Studies have documented the inhibitory activities of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives against liver (HepG2), ovarian (SK-OV-3), and lung (NCI-H460) cancer cell lines. nih.gov

Similarly, other quinoline-based compounds have shown efficacy against colon cancer cell lines such as HCT-116, HT-29, and SW620. mdpi.comnih.govnih.gov The antiproliferative effects of 8-hydroxyquinoline have been specifically demonstrated in melanoma cell lines. nih.gov The potency of these compounds is often measured by their IC50 or GI50 values, which represent the concentration required to inhibit cell growth by 50%. For example, one pyrazolo[3,4-b]quinolin-3-amine derivative, QTZ05, showed potent and selective efficacy in four colon cancer cell lines with IC50 values ranging from 2.3 to 10.2 µM. nih.gov A novel 4-chloro-8-nitro-quinoline derivative was found to be most potent against HeLa (cervical cancer) cells with an IC50 value of 18.8 μM. nih.govresearchgate.net

| Compound Class/Analog | Cancer Cell Line (Organ) | IC50/GI50 Value | Reference |

|---|---|---|---|

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Compound 3a1) | HepG2 (Liver) | Moderate to high inhibitory activity. | nih.gov |

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Compound 3a1) | SK-OV-3 (Ovarian) | Moderate to high inhibitory activity. | nih.gov |

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Compound 3a1) | NCI-H460 (Lung) | Moderate to high inhibitory activity. | nih.gov |

| lH-Pyrazolo[3,4-b]quinolin-3-amine (QTZ05) | HCT-116 (Colon) | 2.3 to 10.2 µM | nih.gov |

| Andrographolide Analog | HT-29 (Colon) | Cell line specific antiproliferative activity. | nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colon) | 6.15 ± 0.37 µM | mdpi.com |

| Quinoline-Chalcone Derivative | MCF-7 (Breast) | IC50 <20 µM | researchgate.net |

| 8-Hydroxyquinoline (8-HQ) | Human Melanoma Cell Lines | Growth inhibition at micromolar concentrations. | nih.gov |

| Pyrazolo[3,4-f] nih.govresearchgate.netnih.govacs.orgtetrazepin-4-(3H)-one (Compound 10) | WiDR (Colon) | GI50 of 2.3 µM | nih.gov |

Studies on Molecular Mechanisms of Antiproliferative Effects

The anticancer activity of quinoline derivatives is underpinned by their ability to interfere with key cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. mdpi.com

Induction of Apoptosis: A common mechanism by which these compounds exert their antiproliferative effects is the induction of apoptosis. nih.gov This has been observed in colon cancer cells, where quinoline analogs cause chromatin condensation and an increase in Annexin V staining, both hallmarks of apoptosis. nih.gov Mechanistic studies have shown that this process is often mediated through the intrinsic mitochondrial pathway. mdpi.commdpi.com This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, which then cleave cellular substrates like PARP, culminating in cell death. nih.govmdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, many quinoline derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Studies have shown that treatment with these compounds can lead to an accumulation of cells in the sub-G1 or G2 phase of the cell cycle. mdpi.comnih.gov This arrest is often linked to the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor protein p53. nih.gov By halting cell cycle progression, these compounds effectively inhibit tumor growth. nih.gov

Antimalarial and Antiprotozoal Efficacy in vitro

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents. Research into derivatives of this compound has revealed significant in vitro activity against various protozoan parasites, including those responsible for malaria and leishmaniasis.

Activity against Plasmodium Species

Analogs of this compound, particularly 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives, have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds are of particular interest due to the emergence of resistance to existing therapies like chloroquine (B1663885).

Research has shown that modifications to the side chain of chloroquine can lead to analogs that retain activity against chloroquine-resistant (CQR) strains of P. falciparum. researchgate.net For instance, certain 4-aminoquinolines with shortened side chains have shown potent in vitro activity against both chloroquine-sensitive (CQS) and CQR parasite strains. researchgate.net Similarly, a series of 13 8-aminoquinoline analogs of primaquine (B1584692) were screened, with six compounds showing average 50% inhibitory concentrations (IC50) between 50 and 100 nM against a panel of seven P. falciparum clones and isolates. nih.gov These compounds were found to be an order of magnitude more potent than primaquine itself. nih.gov

The mechanism of action for many of these quinoline analogs is believed to involve the inhibition of hematin (B1673048) polymerization, a crucial detoxification process for the parasite within red blood cells. nih.gov Studies have shown that several 8-aminoquinoline analogs inhibit hematin polymerization more efficiently than chloroquine. nih.gov

| Compound Class | Specific Analog (if specified) | P. falciparum Strain(s) | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| 8-Aminoquinolines | 6 selected analogs of primaquine | Panel of 7 clones/isolates | 50 - 100 nM | nih.gov |

| 4-Aminoquinolines | Analogs with shortened side chains | CQS and CQR strains | Potent activity reported | researchgate.net |

| Chloroquine Analog | DAQ (N-(4-(dimethylamino)but-2-enyl)-7-chloro-quinolin-4-amine) | Sensitive and CQR strains | High activity reported | nih.gov |

| 1,2,3-triazol-1-yl quinoline derivative | Compound 56 | W2 CQR clone | 1.4 µM | mdpi.com |

| 1,2,3-triazol-1-yl quinoline derivative | Compound 75 (R = Cl) | W2 CQR clone | 0.09 µM | mdpi.com |

Antileishmanial Properties and Mechanistic Insights

Quinoline derivatives have also been extensively investigated for their potential against Leishmania species, the causative agents of leishmaniasis. In vitro studies have demonstrated the efficacy of compounds like 8-hydroxyquinoline and its halogenated derivatives against both the promastigote and amastigote stages of the parasite.

For example, 8-hydroxyquinoline (8HQN) displayed anti-Leishmania activity against L. martiniquensis, with IC50 values of 1.60 ± 0.28 µg/mL for promastigotes and 1.56 ± 0.02 µg/mL for intracellular amastigotes. peerj.com Another derivative, clioquinol (5-chloro-7-iodoquinolin-8-ol), was effective against L. amazonensis and L. infantum. nih.gov It inhibited promastigotes with EC50 values of 2.55 ± 0.25 and 1.44 ± 0.35 μg/mL, and axenic amastigotes with EC50 values of 1.88 ± 0.13 and 0.98 ± 0.17 μg/mL, respectively. nih.gov

Mechanistic studies suggest that these compounds can induce significant morphological and biochemical changes in the parasites. Clioquinol, for instance, has been shown to cause a reduction in cell volume, loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and rupture of the plasma membrane in L. amazonensis. nih.gov This indicates that the mitochondria may be a key target, leading to parasite death by necrosis. nih.gov

| Compound | Leishmania Species | Parasite Stage | In Vitro Activity (IC50/EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline (8HQN) | L. martiniquensis | Promastigotes | 1.60 ± 0.28 µg/mL | 79.84 | peerj.com |

| Intracellular Amastigotes | 1.56 ± 0.02 µg/mL | 82.40 | |||

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | L. amazonensis | Promastigotes | 2.55 ± 0.25 μg/mL | 99.9 | nih.gov |

| Axenic Amastigotes | 1.88 ± 0.13 μg/mL | 135.6 | |||

| L. infantum | Promastigotes | 1.44 ± 0.35 μg/mL | 177.1 | ||

| Axenic Amastigotes | 0.98 ± 0.17 μg/mL | 260.1 |

Anti-inflammatory Properties in in vitro Models

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties in in vitro models. Studies on quinoline-3-carboxylic and quinoline-4-carboxylic acids have shown notable anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. These compounds exhibited impressive anti-inflammatory affinities, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity in the inflamed macrophages. nih.gov This suggests a potential therapeutic application for quinoline derivatives in inflammatory conditions, with a favorable safety profile at the cellular level. nih.gov

Antiviral Activity in Cellular Assays

The quinoline core structure is a feature of several compounds investigated for antiviral activity. A range of quinoline analogs have been evaluated in vitro against various alpha- and beta-coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org In these studies, chloroquine and hydroxychloroquine (B89500) were identified as the most potent, with antiviral EC50 values ranging from 0.12 to 12 μM. malariaworld.org Chloroquine, in particular, showed a favorable selectivity index of 165 for HCoV-OC43 in HEL cells. malariaworld.org Other analogs like amodiaquine, ferroquine, and mefloquine (B1676156) also displayed potent anti-coronavirus activity. malariaworld.org

The mechanism of antiviral action for some of these compounds, such as chloroquine, appears to involve interference with the viral entry process at a stage after attachment to the host cell. malariaworld.org Furthermore, inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine has been linked to an inhibitory effect on the autophagy pathway. malariaworld.org

In other research, novel 8-hydroxyquinoline derivatives have been tested against the dengue virus serotype 2 (DENV2). An iso-propyl-substituted derivative demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 3.03 µM and a half-maximal cytotoxic concentration (CC50) of 16.06 µM, resulting in a selectivity index (SI) of 5.30. nih.gov

| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Chloroquine | HCoV-OC43 | HEL | 0.12 - 12 µM (range for coronaviruses) | - | 165 | malariaworld.org |

| Hydroxychloroquine | Coronaviruses (panel) | - | 0.12 - 12 µM (range) | - | - | malariaworld.org |

| iso-Pr-substituted 8-hydroxyquinoline derivative | Dengue virus serotype 2 (DENV2) | - | 3.03 µM | 16.06 µM | 5.30 | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis in vitro

Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.org Their efficacy has been demonstrated against Mycobacterium tuberculosis, including multidrug-resistant strains.

Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has shown good antituberculosis activity. nih.govnih.gov In a study involving 150 clinical isolates and 9 standard strains of M. tuberculosis, the minimum inhibitory concentrations (MICs) for cloxyquin ranged from 0.062 to 0.25 μg/ml. nih.govnih.gov The MIC50 and MIC90 were determined to be 0.125 and 0.25 μg/ml, respectively, indicating consistent activity across various isolates, including those resistant to first-line drugs. nih.govnih.gov

Another analog, 5,7-Dichloro-8-hydroxy-2-methylquinoline, exhibited very high inhibitory potential with a MIC value of 0.1 µM against M. tuberculosis. researchgate.net The antitubercular activity of quinolones is often attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. eujournal.org

| Compound | M. tuberculosis Strains | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | 150 clinical isolates & 9 standard strains | Range: 0.062 - 0.25 µg/mL | nih.gov |

| MIC50: 0.125 µg/mL; MIC90: 0.25 µg/mL | |||

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Not specified | 0.1 µM | researchgate.net |

| 8-Hydroxyquinoline | M. tuberculosis H37Ra | 0.125 µg/mL | nih.gov |

Other Investigated Biological Activities

Beyond their antiprotozoal, anti-inflammatory, antiviral, and antitubercular properties, quinoline derivatives have been explored for a variety of other biological activities. Notably, they have shown promise as antifungal agents. Several synthesized 8-hydroxyquinoline derivatives have demonstrated in vitro antifungal activity that is comparable to or even higher than the standard drug fluconazole. nih.gov Specifically, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol were highlighted for their potent effects. nih.gov The diverse biological profile of the quinoline scaffold underscores its importance as a privileged structure in medicinal chemistry, with potential applications against a wide range of pathogens. rsc.orgmdpi.com

Enzyme Inhibition Studies (e.g., Tyrosine Kinase, PI3K/mTOR)

Quinoline and its fused heterocyclic analogs, such as quinazoline (B50416), have been extensively investigated as inhibitors of various protein kinases, including tyrosine kinases and the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which are crucial in cancer cell signaling.

Furthermore, quinazoline-based derivatives have been successfully developed as multi-tyrosine kinase inhibitors. nih.gov Modifications on the quinazoline scaffold have led to compounds with significant antiproliferative activity across various human tumor cell lines. nih.gov Docking studies of these anilinoquinazoline (B1252766) derivatives suggest that the quinoline/quinazoline nucleus plays a critical role in binding to the kinase domain. researchgate.net

In the context of the PI3K/mTOR pathway, quinazoline derivatives have also shown promise. nih.gov A series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide compounds were synthesized and evaluated for their PI3K inhibitory activity. nih.govresearchgate.net Notably, compounds (S)-C5 and (S)-C8 displayed potent inhibitory activity against PI3Ks and mTOR, particularly against the PI3Kα isoform. nih.govresearchgate.net The development of FDA-approved PI3K inhibitors based on the quinazoline scaffold, such as idelalisib (B1684644) and copanlisib, further underscores the importance of this heterocyclic system in targeting the PI3K pathway. nih.govfrontiersin.org

The structural features of this compound, including the chloro and isopropyl substituents, could influence its binding affinity and selectivity towards different kinase targets. The chlorine atom at the 8-position can modulate the electronic properties of the ring system, while the isopropyl group at the 3-position can provide steric bulk that may be crucial for specific interactions within the enzyme's active site.

Table 1: Inhibitory Activity of Selected Quinoline and Quinazoline Analogs against Protein Kinases

| Compound Class | Target Kinase | Key Findings |

| 4-Aminoquinoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | A potent derivative showed an IC50 of 5.3 nM. nih.gov |

| Anilinoquinazoline derivatives | Multiple Tyrosine Kinases | Exhibited broad antiproliferative activity on various tumor cell lines. nih.gov |

| Substituted quinazolin-4(3H)-ones | PI3K/mTOR | Compounds (S)-C5 and (S)-C8 showed potent inhibition, especially against PI3Kα. nih.govresearchgate.net |

Note: The data presented is for analogous compounds and not for this compound itself.

Antioxidant Activity Investigations

The antioxidant potential of quinoline derivatives has been a subject of interest due to their ability to scavenge free radicals, which are implicated in various pathological conditions. The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.comnih.govresearchgate.net

Studies on various substituted quinolines have demonstrated significant antioxidant activity. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative and antioxidant actions. mdpi.com Among them, compounds 3g and 3h exhibited promising DPPH radical scavenging activity at a concentration of 10 µM, with scavenging percentages of 70.6% and 73.5%, respectively, which were comparable to the standard antioxidant Trolox (77.6%). mdpi.com

Furthermore, research on fatty polyhydroquinolines has shown that the introduction of fatty acid chains into the quinoline structure can enhance antioxidant potential. nih.gov In DPPH radical scavenging assays, some of these fatty polyhydroquinoline derivatives displayed higher antioxidant activity than the reference compound nifedipine. nih.gov Specifically, a fatty 2-substituted polyhydroquinoline derived from oleic acid and 2-nitrobenzaldehyde (B1664092) showed very high antioxidant activity, with an EC50 value of 2.11 μM in the DPPH assay. nih.gov

The antioxidant activity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. The presence of the hydroxyl group at the 4-position in this compound is a key feature, as phenolic hydroxyl groups are known to be effective hydrogen donors, a crucial mechanism for radical scavenging. The electronic effects of the chloro group at the 8-position and the alkyl groups at the 2- and 3-positions would also modulate the antioxidant capacity of the molecule.

Table 2: DPPH Radical Scavenging Activity of Selected Quinoline Analogs

| Compound | Concentration | % DPPH Scavenging Activity | Reference |

| Compound 3g (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | 10 µM | 70.6% | mdpi.com |

| Compound 3h (a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one) | 10 µM | 73.5% | mdpi.com |

| Trolox (Standard) | 10 µM | 77.6% | mdpi.com |

Note: The data presented is for analogous compounds and not for this compound itself.

Chemosensing Applications

Quinoline derivatives are well-recognized for their utility as fluorescent chemosensors, particularly for the detection of metal ions. mdpi.comasianpubs.orgnih.gov The inherent fluorescence of the quinoline ring system can be modulated upon binding to a specific analyte, leading to a measurable change in the fluorescence signal ("turn-on" or "turn-off" response). asianpubs.org

A variety of quinoline-based chemosensors have been developed for the selective and sensitive detection of different metal ions. For example, a novel mono Schiff base of a quinoline derivative was designed as a reversible fluorescent-colorimetric receptor for Pb2+ ions in a semi-aqueous medium. nih.gov This sensor exhibited a rapid "on-off" response upon exposure to Pb2+. nih.gov Similarly, other quinoline-based sensors have been synthesized for the detection of Cu2+ ions in environmental samples at the nanomolar scale. asianpubs.org

The design of these chemosensors often involves the incorporation of specific binding sites or moieties that can selectively interact with the target ion. The quinolin-4-ol scaffold of this compound provides a potential coordination site for metal ions through the hydroxyl and the quinoline nitrogen atoms. The substituents on the quinoline ring can fine-tune the sensor's selectivity, sensitivity, and photophysical properties. The 8-chloro substituent, for instance, could influence the electronic distribution and, consequently, the fluorescence characteristics of the molecule upon metal ion binding.

While specific chemosensing studies involving this compound have not been reported, the broader literature on quinoline-based fluorescent sensors suggests its potential applicability in this field. Further research would be necessary to explore its specific ion-sensing capabilities.

Table 3: Examples of Quinoline-Based Chemosensors and Their Target Analytes

| Chemosensor Type | Target Analyte | Sensing Mechanism |

| Quinoline-based mono Schiff base | Pb2+ | Fluorescent-colorimetric "on-off" response nih.gov |

| Quinoline-based ligands (QL1 and QL2) | Cu2+ | Selective fluorescence "turn-off" asianpubs.org |

| Naphthol-quinoline derivative | Al3+ | Selective fluorescent detection researchgate.net |

| 8-Aminoquinoline derivatives | Zn2+ | Fluorescence enhancement upon binding researchgate.net |

Note: This table provides examples of the versatility of the quinoline scaffold in chemosensing applications.

Advanced Spectroscopic and Analytical Characterization of 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol by providing information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the quinoline (B57606) ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm. The isopropyl group will exhibit a characteristic septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The methyl group at the 2-position of the quinoline ring will present as a singlet. The hydroxyl proton at the 4-position may show a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The spectrum will display signals for each unique carbon atom. The aromatic carbons of the quinoline ring will resonate in the downfield region (typically 110-150 ppm). The carbon bearing the chlorine atom (C8) and the carbon bearing the hydroxyl group (C4) will have their chemical shifts influenced by these electronegative atoms. The carbons of the isopropyl group and the methyl group at C2 will appear in the upfield region of the spectrum.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Aromatic CHs | 7.0 - 8.5 | 110 - 140 |

| Isopropyl CH | Multiplet (septet) | ~25 - 35 |

| Isopropyl CH₃ | Doublet | ~20 - 25 |

| 2-Methyl CH₃ | Singlet | ~15 - 25 |

| Quaternary Carbons | - | 120 - 160 |

| C-Cl | - | ~125 - 135 |

| C-OH | - | ~150 - 160 |

| OH | Broad Singlet | - |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry – HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

MS: In a standard mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its nominal mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion would likely involve the loss of the isopropyl group or the methyl group.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, confirming that the chemical formula is indeed C₁₃H₁₄ClNO.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected Observation | Information Gained |

| MS (EI) | Molecular ion peak (M⁺) and M+2 peak in ~3:1 ratio. | Confirmation of molecular weight and presence of chlorine. |

| Fragmentation peaks (e.g., loss of -CH(CH₃)₂) | Structural information about substituents. | |

| HRMS | Highly accurate m/z for the molecular ion. | Unambiguous determination of the elemental formula. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations from the aromatic and aliphatic (isopropyl and methyl) groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibration would likely be observed in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| C=C / C=N (aromatic) | 1500 - 1650 |

| C-O | 1200 - 1300 |

| C-Cl | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated quinoline ring system of this compound is expected to absorb UV radiation, resulting in one or more absorption bands. Typically, quinoline derivatives exhibit strong absorptions in the UV region, often with multiple bands corresponding to π → π* transitions. The exact positions of the absorption maxima (λ_max) would be influenced by the substituents on the quinoline ring.

X-ray Crystallography for Solid-State Structure Elucidation

For a crystalline sample of this compound, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For a related compound, 8-chloro-2-methylquinoline, the crystal structure has been reported to be orthorhombic. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, RP-HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or byproducts from a synthesis.

HPLC/RP-HPLC: High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), would be a suitable method for purity determination. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation. The purity would be assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity, while the mass spectrometer would provide mass information for the main component and any separated impurities, aiding in their identification.

Future Research Directions and Unexplored Avenues for 8 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of quinolin-4-ol derivatives has traditionally been accomplished through classical methods like the Conrad-Limpach or Gould-Jacobs reactions. nih.govmdpi.com These methods often require harsh conditions, such as high temperatures, and can result in moderate yields, particularly for polysubstituted products. wikipedia.org Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies for 8-Chloro-3-isopropyl-2-methylquinolin-4-ol and its analogs.

Promising areas for exploration include:

Transition Metal-Catalyzed Annulation: Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions (e.g., using rhodium, ruthenium, copper, or palladium) that can construct the quinoline (B57606) core under milder conditions with greater functional group tolerance and regioselectivity. mdpi.com Investigating these methods could provide more direct and higher-yielding pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a green and powerful tool for organic synthesis. mdpi.comresearchgate.netresearchgate.net Developing a photoredox-catalyzed route could offer significant advantages, such as ambient reaction temperatures, reduced waste, and the potential for novel bond formations that are inaccessible through thermal methods. rsc.orgnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can dramatically reduce reaction times, improve yields, and enhance safety and scalability. Applying flow chemistry or microwave assistance to optimize existing protocols, such as the Conrad-Limpach synthesis, could make the production of this compound more practical for extensive biological screening. researchgate.netresearchgate.net

A comparative overview of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Conrad-Limpach | Utilizes readily available starting materials. | Exploring novel high-boiling, inert solvents and catalysts to improve yield and reduce reaction temperature. nih.govwikipedia.org |

| Transition Metal Catalysis | High efficiency, mild reaction conditions, broad substrate scope. | Screening catalysts (e.g., Pd, Ru, Cu) for the specific cyclization needed for the target compound. mdpi.com |

| Photoredox Catalysis | Environmentally friendly (uses visible light), operates at room temperature, unique reactivity pathways. | Designing a reaction cascade that leverages radical intermediates for quinoline ring formation. researchgate.netresearchgate.net |

| Flow Chemistry | Enhanced process control, improved safety, easy scalability, and potential for higher yields. | Adapting a known batch synthesis to a continuous flow process for rapid analog generation. |

Comprehensive and Targeted SAR Studies for Specific Biological Modulations

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. nih.gov For this compound, a systematic Structure-Activity Relationship (SAR) study is essential to identify key structural features responsible for potency and selectivity. The current substitution pattern offers multiple vectors for chemical modification.

Future SAR studies should systematically explore the following modifications:

Position 8 (Chloro Group): The chlorine atom at C8 significantly influences the electronic properties and lipophilicity of the molecule. It is crucial to investigate the effect of replacing the chloro group with other halogens (F, Br, I) or with bioisosteric groups like trifluoromethyl (CF₃) or cyano (CN). The 8-position is known to be critical for the activity of some quinoline-based drugs. researchgate.net

Position 3 (Isopropyl Group): The bulky isopropyl group at C3 may play a role in steric interactions with a biological target. Analogs should be synthesized where this group is replaced with smaller alkyl groups (e.g., ethyl), larger groups (e.g., tert-butyl), cyclic fragments (e.g., cyclopropyl, cyclohexyl), or aromatic rings.

Position 2 (Methyl Group): The methyl group at C2 can be varied to explore its contribution to activity. Replacing it with larger alkyl chains, electron-withdrawing groups (e.g., CF₃), or aryl groups could modulate the compound's pharmacological profile.

Other Positions (e.g., C6, C7): Although unsubstituted in the parent molecule, introducing small substituents at positions C6 and C7 has been shown to dramatically enhance the potency of other quinoline series. nih.gov Exploring the introduction of methoxy, fluoro, or chloro groups at these positions is a logical next step.

| Position | Current Group | Proposed Modifications | Rationale for Modification |

| C8 | Chloro (-Cl) | -F, -Br, -CF₃, -CN, -OCH₃ | Modulate electronics, lipophilicity, and metabolic stability. The 8-position is critical in aminoquinolines. who.int |

| C3 | Isopropyl (-CH(CH₃)₂) | -Ethyl, -Cyclopropyl, -Phenyl | Probe steric tolerance and hydrophobic interactions within the target's binding pocket. |

| C2 | Methyl (-CH₃) | -H, -CF₃, -Phenyl | Investigate the impact on potency and potential interactions at the active site. |

| C4 | Hydroxyl (-OH) | -OCH₃, -NH₂ | Explore the role of the hydroxyl group as a hydrogen bond donor/acceptor. |

| C6 / C7 | Hydrogen (-H) | -F, -Cl, -OCH₃ | These positions are key for modulating activity in many quinolone classes. nih.govnih.gov |

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

While SAR studies can identify potent compounds, understanding their mechanism of action is crucial for rational drug development. The quinolin-4-one core is present in compounds that act via diverse mechanisms, such as inhibiting bacterial topoisomerases, disrupting mitochondrial function, or inhibiting tubulin polymerization. mdpi.comnih.gov Therefore, a multi-pronged approach is needed to elucidate how this compound exerts its biological effects.

Future mechanistic studies should include:

Target Identification: For compounds showing significant activity in phenotypic screens (e.g., anticancer, antimicrobial), techniques like affinity chromatography, proteomics, and thermal proteome profiling can be used to identify the direct protein targets.

Enzyme Inhibition Assays: Based on the quinolone scaffold, primary assays should investigate inhibition of key enzymes like DNA gyrase and topoisomerase II. nih.gov Other potential targets, such as kinases or tubulin, should also be explored depending on the observed biological activity. mdpi.com

Cell-Based Assays: To understand the cellular consequences of target engagement, studies should assess effects on the cell cycle, induction of apoptosis (e.g., via caspase activation), mitochondrial membrane potential, and production of reactive oxygen species. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its putative target, helping to rationalize SAR data and guide the design of new analogs. nih.gov

Exploration of New Biological Targets and Emerging Therapeutic Applications

The versatility of the quinoline scaffold suggests that this compound could have applications beyond traditional areas. mdpi.comnih.gov A broad screening approach against diverse biological targets could uncover novel therapeutic opportunities.

Unexplored avenues for this compound include:

Neurodegenerative Diseases: Certain quinoline derivatives have shown neuroprotective properties. lincoln.ac.uk Screening this compound and its analogs in models of Alzheimer's or Parkinson's disease could reveal potential activity against protein aggregation or oxidative stress.

Antiviral Activity: Quinolone scaffolds have been investigated as inhibitors of viral enzymes, such as HIV integrase. mdpi.com The compound should be tested against a panel of viruses, including influenza, dengue, and coronaviruses, to identify any potential antiviral efficacy.

Leishmaniasis and Other Neglected Tropical Diseases: Quinoline-based compounds have demonstrated potent antileishmanial activity. nih.govresearchgate.net This represents a significant and underexplored therapeutic area for this specific molecular framework.

Efflux Pump Inhibition: Bacterial resistance to antibiotics is often mediated by efflux pumps. Some quinolone-like molecules, while not intrinsically antibacterial, can inhibit these pumps and restore the activity of existing antibiotics. rsc.org This synergistic potential is a valuable avenue for investigation.

Application of Artificial Intelligence and Machine Learning in Rational Design and Prediction

Modern drug discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML), which can accelerate the design-make-test-analyze cycle. nih.govnih.gov Applying these computational tools to the study of this compound could significantly enhance the efficiency of research and development.

Future research should leverage AI and ML for:

Predictive Modeling (QSAR): Once initial SAR data are generated, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising analogs. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for desired properties like high potency, low toxicity, and favorable pharmacokinetics. springernature.com

Reaction Prediction: AI platforms can predict the outcomes of chemical reactions, which would aid in planning the novel synthetic routes discussed in section 8.1. cam.ac.uk

Virtual Screening: ML models can be trained to screen large virtual libraries to identify other compounds with different scaffolds that might interact with the same biological target as this compound, providing alternative chemical starting points. researchgate.net

By systematically pursuing these future research directions, the scientific community can fully explore the chemical and biological space around this compound, potentially leading to the development of novel therapeutic agents for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 8-chloro-3-isopropyl-2-methylquinolin-4-ol, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step procedures starting from quinoline precursors. Key steps include:

- Chlorination : Introduction of chlorine at position 8 using reagents like POCl₃ under reflux (80–100°C) .

- Alkylation : Isopropyl group introduction via alkylation with isopropyl lithium at low temperatures (-78°C) in anhydrous THF .

- Demethylation : Removal of protecting groups (e.g., methoxy) using HBr in acetic acid .

- Solvent optimization : Dimethylformamide (DMF) and potassium carbonate are critical for facilitating nucleophilic substitution .

Yield improvements (70–85%) require precise temperature control and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?